molecular formula C23H18N2O2S2 B2671672 N-(4-{[4-(THIOPHENE-2-AMIDO)PHENYL]METHYL}PHENYL)THIOPHENE-2-CARBOXAMIDE CAS No. 312749-04-5

N-(4-{[4-(THIOPHENE-2-AMIDO)PHENYL]METHYL}PHENYL)THIOPHENE-2-CARBOXAMIDE

Cat. No.: B2671672
CAS No.: 312749-04-5
M. Wt: 418.53
InChI Key: QWIGXSOECTYZLY-UHFFFAOYSA-N
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Description

N-(4-{[4-(THIOPHENE-2-AMIDO)PHENYL]METHYL}PHENYL)THIOPHENE-2-CARBOXAMIDE is a synthetic organic compound characterized by its dual thiophene-2-carboxamide motifs connected via a diphenylmethyl linker. This structure classifies it as a complex carboxamide derivative, a scaffold renowned for its significant potential in various research fields. The presence of multiple aromatic rings and carboxamide bonds suggests this compound may exhibit interesting electronic properties and robust stability. Potential Applications & Research Value While specific biological data for this compound is not currently available in the scientific literature, its structural features are associated with valuable research applications. Thiophene-carboxamide analogues have demonstrated notable antibacterial efficacy against resistant pathogens, such as ESBL-producing E. coli , making them subjects of interest in antimicrobial discovery . Furthermore, similar molecular frameworks are frequently investigated in medicinal chemistry for their potential as kinase inhibitors in oncology research and for targeting neuropsychiatric disorders . Beyond pharmacology, the conjugated system present in this molecule makes it a candidate for exploration in material science , particularly in the development of organic semiconductors and conductive polymers. Handling & Compliance This product is intended for research purposes only and is not classified or approved for human or veterinary diagnostic or therapeutic use. Researchers should handle the material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated environment. Please refer to the Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

N-[4-[[4-(thiophene-2-carbonylamino)phenyl]methyl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2S2/c26-22(20-3-1-13-28-20)24-18-9-5-16(6-10-18)15-17-7-11-19(12-8-17)25-23(27)21-4-2-14-29-21/h1-14H,15H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIGXSOECTYZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . For N-(4-{[4-(THIOPHENE-2-AMIDO)PHENYL]METHYL}PHENYL)THIOPHENE-2-CARBOXAMIDE, a typical synthetic route might involve the condensation of thiophene-2-carboxylic acid with an amine derivative under acidic or basic conditions .

Industrial Production Methods

Industrial production of thiophene derivatives generally employs scalable methods such as catalytic cyclization and metal-catalyzed cross-coupling reactions. These methods ensure high yields and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(THIOPHENE-2-AMIDO)PHENYL]METHYL}PHENYL)THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

N-(4-{[4-(THIOPHENE-2-AMIDO)PHENYL]METHYL}PHENYL)THIOPHENE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[4-(THIOPHENE-2-AMIDO)PHENYL]METHYL}PHENYL)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The thiophene ring system can interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Yield : Derivatives with rigid, planar substituents (e.g., dioxoimidazolidin-yl in ) exhibit higher yields (82%) compared to acryloyl-containing analogs (63–74%) . This suggests steric and electronic factors influence reaction efficiency.
  • Melting Points : The dioxoimidazolidin-yl derivative (244–246°C) has a significantly higher melting point than acryloyl derivatives (132°C), likely due to enhanced hydrogen bonding and molecular symmetry . The target compound’s bis-aryl structure may similarly promote high thermal stability.
Spectroscopic and Analytical Comparisons
  • IR Spectroscopy: Thiophene-2-carboxamide derivatives exhibit characteristic peaks for N-H (~3300 cm⁻¹), C=O (~1650 cm⁻¹), and C-S-C (~690 cm⁻¹). Acryloyl-containing compounds () show additional C=C (~1600 cm⁻¹) and NO₂ (~1520 cm⁻¹) stretches, absent in the target compound .
  • ¹H NMR : The benzyl linker in the target compound would produce a singlet for the methylene protons (~δ 4.0 ppm), distinct from the dioxoimidazolidin-yl protons (~δ 3.5–4.5 ppm) in .
Crystallographic and Computational Insights
  • SHELX software () is widely used for such analyses, suggesting computational validation of molecular geometry .
  • Theoretical Calculations : emphasizes carbon, hydrogen, and nitrogen content validation via elemental analysis, a method applicable to the target compound for purity assessment .

Biological Activity

N-(4-{[4-(thiophene-2-amido)phenyl]methyl}phenyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring system, which is known for its diverse applications in medicinal chemistry. The presence of amide functional groups enhances its solubility and interaction with biological targets.

IUPAC Name : N-[4-[[4-(thiophene-2-carbonylamino)phenyl]methyl]phenyl]thiophene-2-carboxamide

Molecular Formula : C23H18N2O2S2

CAS Number : 312749-04-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The thiophene moiety can modulate the activity of various proteins involved in cellular processes, leading to potential therapeutic effects such as:

  • Antimicrobial Activity : The compound has shown promise in inhibiting microbial growth, potentially through interference with bacterial enzyme systems.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by targeting specific signaling pathways.

Antimicrobial Activity

A study investigated the antimicrobial properties of thiophene derivatives, including this compound. The results indicated significant antibacterial activity against various strains, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, it was found to induce G1 cell cycle arrest and apoptosis in human myelodysplastic syndrome cells. The mechanism involves the upregulation of acetylated histones, indicating an influence on histone deacetylase (HDAC) activity.

Case Studies

  • Study on Anticancer Effects :
    • Objective : Evaluate the anticancer potential of the compound.
    • Method : Human cancer cell lines were treated with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed, with IC50 values indicating potent activity.
  • Antimicrobial Efficacy Assessment :
    • Objective : Assess the antimicrobial properties against Gram-positive and Gram-negative bacteria.
    • Method : Disc diffusion method was employed to measure inhibition zones.
    • Results : The compound showed effective inhibition against tested bacterial strains, suggesting its potential as an antimicrobial agent.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructureBiological ActivityMechanism
SuprofenThiophene-based NSAIDAnti-inflammatoryCOX inhibition
ArticaineThiophene dental anestheticLocal anesthesiaSodium channel blockade

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-{[4-(THIOPHENE-2-AMIDO)PHENYL]METHYL}PHENYL)THIOPHENE-2-CARBOXAMIDE, and what reaction conditions are typically employed?

  • Methodological Answer : Common synthetic approaches involve coupling reactions between thiophene-2-carboxylic acid derivatives and aromatic amines. For example, amidation reactions using carbodiimide coupling agents (e.g., EDC or DCC) in dichloromethane or ethanol under reflux conditions (60–80°C) are frequently employed . Green chemistry methods, such as ethanol as a solvent at room temperature, are also utilized to improve sustainability . Purification often involves column chromatography with silica gel and polar/non-polar solvent mixtures.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying aromatic proton environments and amide linkages. Infrared (IR) spectroscopy confirms functional groups (e.g., C=O at ~1650–1700 cm⁻¹, N-H at ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular mass . For crystalline derivatives, X-ray diffraction (XRD) with SHELX software refines structural parameters .

Q. What biological activities are associated with thiophene carboxamide derivatives?

  • Methodological Answer : Thiophene carboxamides are studied for antioxidant, anti-inflammatory, and enzyme inhibitory activities. In vitro assays (e.g., DPPH radical scavenging for antioxidants, COX-2 inhibition for anti-inflammatory activity) are standard. For example, related compounds show IC₅₀ values in the micromolar range .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of this compound when scaling up reactions?

  • Methodological Answer : Yield optimization requires kinetic and thermodynamic analysis. Factors include:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance amide coupling but may increase side reactions.
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts can accelerate coupling .
  • Reaction monitoring : TLC or HPLC tracks intermediate formation. Green chemistry approaches (e.g., microwave-assisted synthesis) reduce reaction times .

Q. How can conflicting crystallography and computational modeling data be resolved?

  • Methodological Answer : Discrepancies between experimental (XRD) and computational (DFT) bond lengths/angles may arise from crystal packing effects or solvent interactions. Strategies include:

  • Multi-technique validation : Compare XRD data with solid-state NMR or Raman spectroscopy .
  • Solvent inclusion in models : Explicit solvent molecules in DFT simulations improve accuracy .

Q. What experimental designs are suitable for studying the compound’s binding mechanism to biological targets?

  • Methodological Answer : Use a combination of:

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD values).
  • Molecular docking : Predicts binding poses using software like AutoDock or Schrödinger .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in biological activity data across studies?

  • Methodological Answer : Variability in IC₅₀ values may stem from assay conditions (e.g., cell line differences, solvent concentrations). Mitigation strategies:

  • Standardized protocols : Follow OECD guidelines for in vitro assays.
  • Positive controls : Use reference compounds (e.g., ascorbic acid for antioxidants) to calibrate results .
  • Dose-response curves : Ensure linearity across tested concentrations .

Characterization Data Comparison

Technique Key Observations Reference
¹H NMR Aromatic protons: δ 7.2–8.1 ppm; Amide N-H: δ 9.8–10.5 ppm
IR Spectroscopy C=O stretch: 1680 cm⁻¹; Thiophene C-S: 740 cm⁻¹
XRD (SHELX) Dihedral angle between thiophene rings: 15–25°; Hydrogen bonding network refinement

Key Challenges in Advanced Research

  • Crystallization difficulties : Poor solubility in common solvents may hinder XRD analysis. Co-crystallization with co-formers (e.g., succinic acid) can improve crystal quality .
  • SAR ambiguity : Overlap in biological activity among analogs requires combinatorial library synthesis and QSAR modeling .

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